N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide
Description
N-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide is a thiazole-derived benzamide compound characterized by a 5-acetyl and 4-phenyl-substituted thiazole core linked to a 3-chlorobenzamide group.
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c1-11(22)16-15(12-6-3-2-4-7-12)20-18(24-16)21-17(23)13-8-5-9-14(19)10-13/h2-10H,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIYYHVHPZBRIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the acetyl and phenyl groups. The final step involves the attachment of the 3-chlorobenzamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential bioactivity makes it a candidate for studying biological processes and interactions.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and other functional groups may bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth, reduction of inflammation, or induction of cell death in cancer cells.
Comparison with Similar Compounds
Structural Features and Substituent Effects
- Target vs. N-(5-Chloro-...-2,4-difluorobenzamide : The target’s acetyl group may improve membrane permeability compared to the 5-chloro substituent.
- Target vs. Benzothiazole Derivative : The benzothiazole core in the analogue lacks the acetyl and phenyl groups, reducing steric hindrance. This may affect its ability to form intermolecular hydrogen bonds observed in the target’s crystal packing.
Physicochemical and Crystallographic Properties
Coordination Chemistry and Stability
- Benzothiazole Derivative : Acts as a polydentate ligand via O, N, and S atoms. The target’s thiazole core may exhibit weaker coordination due to steric hindrance from the acetyl and phenyl groups.
- Stability: The acetyl group in the target may increase susceptibility to metabolic hydrolysis compared to halogenated analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
